![molecular formula C18H21N7O2 B2497099 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide CAS No. 2198573-35-0](/img/structure/B2497099.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit potent antiproliferative activities against various cell lines .
Actividad Biológica
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple heterocyclic rings. Its molecular formula is C17H19N7O with a molecular weight of approximately 354.385 Da. The presence of the triazolo-pyridazine scaffold is significant in drug design due to its diverse pharmacological properties.
Research indicates that compounds containing the triazolo-pyridazine core often exhibit inhibitory activity against various kinases and can induce cytotoxic effects in cancer cell lines. The mechanism of action typically involves:
- Kinase Inhibition : Many derivatives show inhibitory activity against c-Met kinase, which is implicated in cancer progression.
- Induction of Apoptosis : Compounds have been shown to induce late apoptosis in cancer cells, suggesting a potential for anticancer therapy.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These values indicate that the compound's derivatives can effectively inhibit cell proliferation in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The structural features significantly influence biological activity:
- Triazole and Pyridazine Moieties : These contribute to the compound's ability to interact with biological targets.
- Substituents on the Azetidine Ring : Variations in substituents can enhance or diminish cytotoxicity and selectivity towards specific kinases.
Case Study 1: Inhibition of c-Met Kinase
A study evaluated various derivatives for their inhibitory effects on c-Met kinase:
- Compound 12e demonstrated an IC50 value of 0.090μM, comparable to Foretinib (IC50 = 0.019μM).
This indicates that compounds derived from the triazolo-pyridazine scaffold could serve as potential therapeutic agents targeting c-Met overexpression in cancers.
Case Study 2: Evaluation Against Cancer Cell Lines
In another investigation, several derivatives were tested against A549, MCF-7, and HeLa cell lines using the MTT assay:
- Most compounds exhibited moderate cytotoxicity.
- Notably, compound 12e showed significant efficacy with IC50 values under 5μM, suggesting its potential as a lead compound for further development.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with triazolo and pyridazine moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds derived from similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that related compounds could induce apoptosis in breast cancer cells via the activation of caspase pathways. The compound under investigation may share similar pathways due to structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable:
- Biological Activity : It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : A comparative analysis with known anti-inflammatory agents revealed a dose-dependent reduction in inflammation markers, indicating its potential utility in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various in vitro assays:
- Inhibitory Effects : Significant inhibitory effects were observed against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Propiedades
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-8-14(22-27-11)18(26)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,12-13H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBLCVAIWXPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.